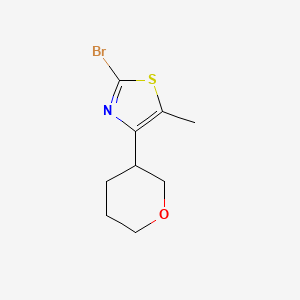

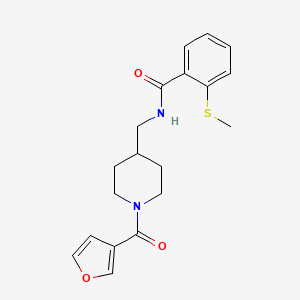

2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole" is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring structure. Thiazoles are known for their importance in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of synthon compounds with various nucleophiles. For instance, the preparation of 4-bromodifluoromethyl thiazoles utilizes 1,3-dibromo-1,1-difluoro-2-propanone as a new synthon, reacting with aromatic amines and sodium thiocyanate . Similarly, thiazole derivatives can be synthesized by reacting 3-(2-aminothiazol-5-yl) compounds with substituted amines and triphosgene in the presence of a base . Another method includes the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide to form 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure is often confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, MS, and HRMS . X-ray diffraction data can also be used to determine the crystal structure of certain compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including functionalization with different nucleophiles. For example, 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles can react with S,O,N-nucleophiles for the selective synthesis of 5-methyl-functionalized derivatives . Bromination reactions are also common, as seen in the specific bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives, leading to different brominated products depending on the reaction conditions .

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical properties, such as melting points, which can be determined using apparatus like the Stuart SMP30 . Their chemical properties include reactivity towards nucleophiles and electrophiles, as well as the ability to undergo various organic transformations. The antimicrobial and cytotoxic activities of these compounds are significant, with some showing promising results against bacterial and fungal strains, as well as cancer cell lines . The antidepressant activity of certain thiazole derivatives has also been evaluated, with some compounds showing marked activity and low toxicity .

科学的研究の応用

Applications in Photodynamic Therapy

One notable application of compounds related to 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole is in photodynamic therapy, particularly for cancer treatment. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) described a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a thiadiazole moiety, demonstrating high singlet oxygen quantum yield, a critical feature for Type II photosensitizers in photodynamic therapy. This suggests the potential of related compounds in targeted cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Biological Activity

Research on derivatives of 1,3-thiazole, which is structurally related to 2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole, has shown promising biological efficacy. Rodrigues and Bhalekar (2015) synthesized and evaluated the biological activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, highlighting the potential of such compounds in various biological applications (Rodrigues & Bhalekar, 2015).

Halogenation and Functionalization

The halogenation and functionalization of thiazoles, closely related to the compound , are key areas of research. Saldabol et al. (2002) explored the bromination and thiocyanation of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles, providing insights into the chemical behavior of such compounds under different conditions, which can be crucial for their application in various scientific fields (Saldabol et al., 2002).

Potential Therapeutic Agents

Compounds containing 1,3-thiazole have been evaluated for their therapeutic potential against diseases like Alzheimer's and diabetes. Ramzan et al. (2018) synthesized bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton, which showed notable enzyme inhibitory activity, indicating their potential as therapeutic agents (Ramzan et al., 2018).

特性

IUPAC Name |

2-bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-3-2-4-12-5-7/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKODEKQXGOADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2CCCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methyl-4-(oxan-3-yl)-1,3-thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)